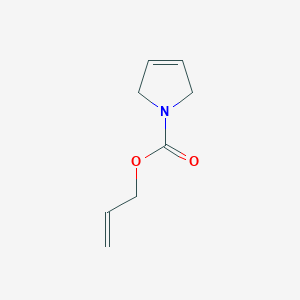

N-allyloxycarbonyl-3-pyrroline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

prop-2-enyl 2,5-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-4H,1,5-7H2 |

InChI Key |

HLNNPLYWHOTZOX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1CC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Allyloxycarbonyl 3 Pyrroline and Its Precursors

Synthesis of the 3-Pyrroline (B95000) Core

The construction of the 3-pyrroline heterocyclic system is a foundational step in the synthesis of N-allyloxycarbonyl-3-pyrroline. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Methods from Acyclic Precursors

The formation of the pyrrolidine (B122466) ring from acyclic compounds is a direct and fundamental approach. nih.gov This strategy involves the cyclization of linear substrates, a process that can be realized through both intramolecular and intermolecular reactions. nih.gov

Another versatile approach involves the silver-catalyzed cyclization of allenic amino acids. This method, facilitated by silver nitrate (AgNO₃), enables the synthesis of highly functionalized Δ³-pyrrolines and proceeds with a transfer of chiral information from the precursor to the product. organic-chemistry.org

Table 1: Synthesis of 3-Pyrroline Core from Acyclic Precursors

| Starting Material | Key Reagents/Catalysts | Product | Overall Yield | Reference |

|---|---|---|---|---|

| (Z)-1,4-dichloro-2-butene | 1. Hexamethylenetetramine (Delépine Reaction) 2. HCl 3. K₂CO₃ | 3-Pyrroline | 74% | organic-chemistry.orgorganic-chemistry.org |

| Allenic Amino Acids | AgNO₃ | Functionalized Δ³-Pyrrolines | Varies | organic-chemistry.org |

| 2-Hydroxy homoallyl tosylamine | Iron(III) salts | 3-Alkyl-1-tosyl pyrrolidines | Good | organic-chemistry.org |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and widely used transformation in organic chemistry for the synthesis of various cyclic compounds, including nitrogen heterocycles. orgsyn.orgnih.gov This reaction typically employs ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, to facilitate the cyclization of diene precursors. organic-chemistry.orgacs.org

The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of the application of RCM. orgsyn.org Using as little as 0.5 mol% of Grubbs' first-generation catalyst in refluxing dichloromethane, the reaction proceeds efficiently. orgsyn.org Subsequent research has shown that the transformation can be achieved at room temperature with lower catalyst loadings, and even under neat conditions with catalyst loadings as low as 500 ppm, yielding the product in high yields. orgsyn.org

The efficiency of RCM can be significantly influenced by the catalyst structure. Studies have revealed the high efficiency of phosphabicyclononane (phoban)-containing ruthenium-based pre-catalysts, which demonstrate the key role of the ligand in catalytic activity when compared to Grubbs' first-generation pre-catalyst. organic-chemistry.org

Table 2: Ring-Closing Metathesis (RCM) for 3-Pyrroline Synthesis

| Substrate | Catalyst (mol%) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs' I (0.5%) | CH₂Cl₂ | Reflux, 2.5 h | 90-94% | orgsyn.org |

| N-Boc-diallylamine | Ethylidene 2a (0.1%) | CH₂Cl₂ | Room Temp, 15 h | 98% | orgsyn.org |

| N-Boc-diallylamine | Catalyst 5 (500 ppm) | Neat | Not specified | 87% | orgsyn.org |

| Various Dienes | Phoban-Ru based | Not specified | Not specified | High | organic-chemistry.org |

| Allyl amine 32 | Catalyst Ru-VI | Not specified | 6 hours | 99% | nih.gov |

Cycloaddition Strategies

Cycloaddition reactions represent one of the most powerful and efficient methods for constructing complex cyclic molecules from simpler precursors. acs.org These reactions are particularly valuable for the synthesis of five-membered heterocycles like 3-pyrrolines, often allowing for the creation of multiple stereocenters in a single, highly controlled step. acs.org

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles. rsc.orgwikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. acs.orgwikipedia.org The reaction is a powerful tool for building the pyrrolidine scaffold, which is a direct precursor to or can be readily converted into the 3-pyrroline system. acs.org

Azomethine ylides are common dipoles used in these reactions and can be generated in situ through various methods, including the decarboxylative condensation of α-amino acids with aldehydes or isatins. rsc.orgnih.gov The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines with high regio- and stereocontrol. acs.org The development of chiral metal complex catalysts has further enabled highly enantioselective syntheses of these structures. acs.org

Table 3: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Isatin + α-Amino Acid | Maleimides | N-fused pyrrolidinyl-dispirooxindoles | High yields (76-95%), excellent diastereoselectivities | nih.gov |

| Isatin + α-Amino Acid | Methyleneindolinones | 3,3′-pyrrolidinyl spirooxindoles | Highly enantioselective with Cu⁺/ligand catalysis | acs.org |

| Glycine | Aldehydes + Maleimides | Tetracyclic pyrrolizidines | Pseudo five-component reaction, high yields (71-93%) | mdpi.com |

| Isatin + Benzylamines | Dimethyl acetylenedicarboxylate | Dihydrospiro[indoline-3,2'-pyrroles] | BF₃OEt₂ catalyzed, high diastereoselectivity | ccspublishing.org.cn |

A specific and effective cycloaddition strategy for synthesizing highly functionalized 3-pyrrolines involves the reaction of alkynyl ketones with N-tosylimines. organic-chemistry.orgnih.gov This transformation can be catalyzed by Lewis bases, with the choice of catalyst being critical to the outcome of the reaction. nih.gov

When the reaction is catalyzed by tributylphosphine (Bu₃P) in toluene at room temperature, it yields highly functionalized 3-pyrrolines in good to excellent yields. organic-chemistry.orgnih.gov This phosphine-catalyzed annulation proceeds with complete stereoselectivity. nih.gov In contrast, if 4-dimethylaminopyridine (DMAP) is used as the catalyst in dichloromethane (CH₂Cl₂), the reaction pathway shifts to produce completely substituted azetidines in moderate yields. organic-chemistry.orgnih.gov This highlights the crucial role of the catalyst in directing the cycloaddition pathway.

Table 4: Catalyst-Dependent Cycloaddition of Alkynyl Ketones and N-Tosylimines

| Catalyst | Solvent | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Bu₃P | Toluene | Highly functionalized 3-pyrrolines | Good to excellent | Complete | organic-chemistry.orgnih.gov |

| DMAP | CH₂Cl₂ | Completely substituted azetidines | Moderate to good | Complete | organic-chemistry.orgnih.gov |

Reductive and Oxidative Routes to 3-Pyrrolines

Reductive and oxidative transformations provide alternative pathways to access the 3-pyrroline core and its derivatives. These methods can involve the cyclization of a precursor through a reductive process or the modification of a related heterocycle via oxidation or reduction.

A classical approach involves the chemical reduction of pyrrole (B145914). However, methods such as using zinc and hydrochloric acid can often lead to over-reduction, producing significant amounts of the fully saturated pyrrolidine. orgsyn.org More controlled methods are therefore sought. For instance, a tunable zinc-mediated reductive cyclization of diastereomeric 3-nitro-4-phenacyl-2-(trihalomethyl)chromanes has been developed. nih.gov Depending on the specific reaction conditions, this method can selectively yield fused pyrroline (B1223166) N-oxides, pyrrolines, or pyrrolidines in good yields. nih.gov

Conversely, oxidative processes can be used to synthesize pyrroles from 3-pyrrolines. For example, polysubstituted 2,5-dihydropyrroles, prepared from the reaction of dialkyl acetylenedicarboxylates and β-aminoketones, can be readily oxidized to the corresponding pyrrole derivatives using chromium trioxide. organic-chemistry.org This demonstrates the utility of 3-pyrrolines as synthetic intermediates for aromatic heterocycles.

Table 5: Selected Reductive and Oxidative Routes Involving 3-Pyrrolines

| Transformation | Starting Material | Reagents/Conditions | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Reduction | Pyrrole | Zn/HCl | 3-Pyrroline / Pyrrolidine | Risk of over-reduction to pyrrolidine | orgsyn.org |

| Reductive Cyclization | 3-Nitro-4-phenacylchromanes | Zn-based systems | Fused Pyrrolines | Tunable synthesis of pyrrolines or pyrrolidines | nih.gov |

| Oxidation | 2,5-Dihydropyrroles | Chromium trioxide | Pyrroles | Conversion of 3-pyrroline core to aromatic pyrrole | organic-chemistry.org |

Chiral Synthesis of 3-Pyrrolines

The asymmetric synthesis of 3-pyrrolines is a key area of research, enabling the production of optically active heterocyclic compounds that are valuable in medicinal chemistry and natural product synthesis. nih.gov Two prominent methods for achieving this are through asymmetric gold-ligand catalysis and the use of enantioenriched propargylic substrates.

Asymmetric gold-ligand cooperative catalysis has emerged as a powerful tool for the synthesis of chiral 3-pyrrolines from readily available propargylic sulfonamides. organic-chemistry.org This method offers excellent control over diastereoselectivity, allowing for the selective formation of either 2,5-cis or 2,5-trans-3-pyrrolines depending on the enantiomer of the ligand used. organic-chemistry.org The gold(I)-catalyzed cyclization is a highly atom-economical process that proceeds under mild conditions. nih.govnih.gov The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations. mdpi.comrsc.org

The general mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the nitrogen atom to form the pyrroline ring. The chiral ligand environment around the gold center dictates the stereochemical outcome of the cyclization.

Table 1: Asymmetric Gold-Ligand Catalysis for Chiral 3-Pyrroline Synthesis

| Catalyst | Ligand Type | Substrate | Diastereoselectivity | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Au(I) | Chiral Phosphine | Propargylic Sulfonamide | High for both cis and trans | Excellent | organic-chemistry.org |

This table is illustrative and based on findings in the cited literature.

Another effective strategy for the synthesis of enantioenriched 3-pyrrolines involves the use of propargylic substrates. nih.govresearchgate.net This method often proceeds through the formation of α-amino allenes, which then undergo cyclization. acs.org Enantioenriched propargyl mesylates or perfluorobenzoates can react with α-(N-carbamoyl)alkylcuprates to yield scalemic α-(N-carbamoyl) allenes. Subsequent deprotection of the nitrogen (e.g., N-Boc) and a silver nitrate-promoted cyclization affords enantioenriched N-alkyl-3-pyrrolines. organic-chemistry.orgresearchgate.net

This approach allows for the transfer of chirality from the starting propargylic alcohol to the final 3-pyrroline product. acs.org The versatility of propargylamines as precursors for various heterocyclic compounds, including pyrrolidines and pyrroles, underscores their importance in synthetic organic chemistry. researchgate.netnih.gov

Table 2: Synthesis of Enantioenriched 3-Pyrrolines from Propargylic Substrates

| Propargylic Substrate | Key Intermediate | Cyclization Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Enantioenriched Propargyl Mesylate | α-(N-Carbamoyl) allene | AgNO3 | High Enantiomeric Excess | organic-chemistry.org |

This table is illustrative and based on findings in the cited literature.

Introduction of the Allyloxycarbonyl Group

Once the 3-pyrroline ring is formed, the introduction of the allyloxycarbonyl (Alloc) group onto the nitrogen atom is a crucial step in the synthesis of this compound. The Alloc group serves as a protective shield for the nitrogen, preventing it from undergoing unwanted reactions during subsequent synthetic transformations.

In the broader context of pyrrolidine and pyrroline synthesis, various N-protecting groups are employed. whiterose.ac.ukorganic-chemistry.orgnih.gov The choice of protecting group is dictated by its stability under different reaction conditions and the ease of its removal. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.combiosynth.com

The Alloc group is a valuable addition to this repertoire, offering distinct advantages in certain synthetic routes. total-synthesis.com It is typically introduced by reacting the amine with allyl chloroformate or diallyl dicarbonate in the presence of a base. total-synthesis.com

The concept of orthogonal protection is paramount in complex multi-step syntheses. jocpr.combham.ac.uk Orthogonal protecting groups can be removed selectively in any order without affecting other protecting groups present in the molecule. bham.ac.uk The Alloc group is particularly useful in this regard as it is orthogonal to many other common protecting groups. wpmucdn.comresearchgate.net

For instance, the Alloc group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups. wpmucdn.comsigmaaldrich.com The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. wpmucdn.comsigmaaldrich.combiotage.com This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule, which is a powerful strategy in the synthesis of complex natural products and pharmaceuticals. google.com

Table 3: Orthogonality of the Alloc Protecting Group

| Protecting Group | Cleavage Condition | Orthogonal to Alloc? | Reference |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Yes | wpmucdn.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Yes | wpmucdn.com |

| Cbz (benzyloxycarbonyl) | Hydrogenolysis | Yes | researchgate.net |

This table is illustrative and based on findings in the cited literature.

Chemical Reactivity and Transformations of N Allyloxycarbonyl 3 Pyrroline

Reactivity of the 3-Pyrroline (B95000) Moiety

The 3-pyrroline ring contains a single double bond, making it susceptible to a variety of addition and functionalization reactions. The electron-withdrawing nature of the N-allyloxycarbonyl group activates the ring system for certain transformations and provides a handle for stereochemical control.

Alkylation and General Functionalization Reactions

The 3-pyrroline scaffold is a suitable precursor for various alkylation reactions. While direct alkylation of the double bond is less common, the N-protected 3-pyrroline can be used to prepare substituted pyrrolidines and other derivatives. For instance, 1-(alkoxycarbonyl)-3-pyrrolines are precursors for preparing 2,5-dialkylated pyrrolines. orgsyn.org The general strategy often involves initial modification of the double bond or adjacent positions, followed by further synthetic steps.

Palladium-catalyzed asymmetric allylic alkylation represents a powerful method for functionalizing pyrrole (B145914) systems, and by extension, pyrroline (B1223166) derivatives. nih.gov In this type of transformation, the pyrroline can act as a nucleophile, attacking a palladium-activated allylic electrophile. This reaction can lead to the formation of C-alkylated products with high regio- and stereoselectivity. nih.gov The synthesis of 3-pyrrolines can also be achieved through sequences involving alkylation followed by an alkylidene carbene C-H insertion, demonstrating another route to functionalized pyrroline rings. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Ring System

The double bond in the 3-pyrroline ring is amenable to both oxidation and reduction, providing access to a range of saturated and oxidized pyrrolidine (B122466) derivatives.

Reduction: The reduction of the endocyclic double bond of N-allyloxycarbonyl-3-pyrroline yields the corresponding fully saturated N-allyloxycarbonyl-pyrrolidine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Alternatively, the Birch reduction, which employs alkali metals (like lithium or sodium) in liquid ammonia (B1221849) with a proton source, can be used to reduce electron-deficient pyrroles to 3-pyrrolines. pu.ac.ke This method is particularly useful for synthesizing C-2 substituted 3-pyrrolines. pu.ac.ke Over-reduction of the pyrrole ring using reagents like zinc and hydrochloric acid can lead to the formation of the fully saturated pyrrolidine. orgsyn.org

Oxidation: The oxidation of the 3-pyrroline skeleton can be selectively performed at the C-5 position (alpha to the nitrogen) to yield the corresponding 3-pyrrolin-2-one, also known as a γ-lactam. pu.ac.kenih.gov A specific reagent combination for this transformation is chromium trioxide with 3,5-dimethylpyrazole. pu.ac.ke This reaction provides a direct route to highly functionalized lactam structures, which are prevalent in many biologically active molecules. pu.ac.kenih.gov

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction | Li/NH₃ (Birch Reduction) | N-Alloc-pyrrolidine | pu.ac.ke |

| Reduction | H₂, Pd/C | N-Alloc-pyrrolidine | |

| Oxidation | CrO₃, 3,5-dimethylpyrazole | N-Alloc-3-pyrrolin-2-one | pu.ac.ke |

Derivatization Reactions of the Pyrroline Scaffold

The 3-pyrroline scaffold can be elaborated into more complex molecular architectures through various derivatization reactions. Cycloaddition reactions, for example, can be employed to construct bicyclic systems. The double bond can participate as a dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively.

An intramolecular chloroamination of allenes using N-chlorosuccinimide (NCS) in the presence of a silver catalyst provides a route to functionalized 3-pyrroline derivatives. organic-chemistry.org Furthermore, phosphine-catalyzed annulation reactions between modified allylic ylides and imines can yield highly substituted 3-pyrrolines. organic-chemistry.org An asymmetric [3+2] annulation using ethyl 4-bromocrotonate and Ellman imines also provides enantiopure 3-pyrroline products. nih.gov These methods highlight the utility of the pyrroline core in constructing diverse heterocyclic frameworks. organic-chemistry.orgnih.gov

Allyloxycarbonyl Group Reactivity

The allyloxycarbonyl (Alloc) group is a widely used protecting group for amines due to its stability under various conditions and, more importantly, its selective and mild removal conditions.

Cleavage Methodologies

The cleavage of the Alloc group from the pyrroline nitrogen is a critical step in many synthetic sequences, unmasking the secondary amine for further functionalization. While several methods exist, palladium-catalyzed reactions are the most prevalent. Another reported method involves the use of nickel carbonyl, which cleaves the Alloc group under mild, neutral conditions. acs.orgacs.org

Palladium(0)-catalyzed deprotection is the most common and efficient method for the cleavage of the Alloc group. researchgate.net The general mechanism involves the oxidative addition of a Pd(0) complex to the allyl group, forming a π-allylpalladium(II) complex. This intermediate then readily undergoes nucleophilic attack by a scavenger, releasing the deprotected amine as a carbamate (B1207046), which subsequently decarboxylates to yield the free amine and carbon dioxide.

A variety of scavengers can be used to trap the allyl group from the palladium complex. A widely adopted method, developed by Guibé, utilizes tributyltin hydride (Bu₃SnH) in the presence of a proton donor like acetic acid. puce.edu.ecuva.nl This hydrostannolytic cleavage is rapid and quantitative. puce.edu.ec Other effective nucleophiles include N,N'-dimethylbarbituric acid, which allows the reaction to proceed under neutral conditions. researchgate.net

The choice of palladium catalyst, ligands, and scavenger can be tailored to the specific substrate and desired reaction conditions. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] which is reduced in situ.

| Catalyst/Reagent System | Scavenger (Allyl Acceptor) | Key Features | References |

| Pd(0) complexes (e.g., Pd(PPh₃)₄) | Tributyltin hydride (Bu₃SnH) / Acetic Acid | Rapid and quantitative cleavage. | puce.edu.ec, uva.nl |

| Pd(0) complexes | N,N'-Dimethylbarbituric acid | Proceeds under neutral conditions. | researchgate.net |

| Pd(0) complexes | Morpholine | Commonly used scavenger. | |

| Nickel Carbonyl (Ni(CO)₄) | Tetramethylethylenediamine (TMEDA) | Alternative to palladium, proceeds under mild conditions. | acs.org |

This palladium-catalyzed deprotection is compatible with many other protecting groups, such as Boc, Cbz, and benzyl (B1604629) esters, allowing for orthogonal protection strategies in complex molecule synthesis. puce.edu.ec

Metal-Free Deprotection Approaches

While the deprotection of the N-allyloxycarbonyl (Alloc) group is predominantly achieved through palladium-catalyzed methods, there is growing interest in the development of metal-free alternatives. These approaches aim to avoid the potential for metal contamination in the final product, which is a significant concern in pharmaceutical and materials science applications. Research in this area is ongoing, and while not as universally applied as palladium-based methods, several strategies have been explored.

One conceptual approach involves the use of strong nucleophiles or specific enzymatic conditions that can cleave the carbamate linkage without the need for a metal catalyst. However, the stability of the Alloc group generally requires harsh conditions for non-metallic cleavage, which can compromise the integrity of complex molecules.

Another avenue of exploration is the use of photo-cleavable protecting groups that are structurally similar to the Alloc group. These groups are designed to be removed by irradiation with light of a specific wavelength, offering a clean and traceless deprotection method. While not a direct metal-free deprotection of the Alloc group itself, this represents a functional alternative for syntheses where metal catalysis is undesirable.

It is important to note that the development of broadly applicable and mild metal-free deprotection methods for the Alloc group on substrates like 3-pyrroline is an active area of research. The inherent stability of the allyl carbamate makes this a challenging endeavor, and currently, palladium-catalyzed methods remain the most reliable and widely used.

Mechanistic Aspects of Alloc Removal

The removal of the N-allyloxycarbonyl (Alloc) protecting group is a well-studied process, particularly the palladium-catalyzed reaction, often referred to as the Tsuji-Trost reaction. wpmucdn.com The mechanism involves several key steps that efficiently regenerate the free amine.

The process is initiated by the coordination of a palladium(0) complex, typically Pd(PPh₃)₄, to the double bond of the allyl group of the this compound. wpmucdn.comtotal-synthesis.com This is followed by an oxidative addition step, where the Pd(0) inserts into the carbon-oxygen bond of the allyl group, forming a π-allyl palladium(II) complex. wpmucdn.comtotal-synthesis.com This intermediate is key to the reaction's success.

Subsequently, the carbamate anion is liberated. This carbamate is unstable and readily undergoes decarboxylation to release carbon dioxide and the deprotected pyrrolidine nitrogen. total-synthesis.com The final step in the catalytic cycle is the regeneration of the Pd(0) catalyst. This is achieved by the introduction of a nucleophile, often referred to as an "allyl scavenger," which attacks the π-allyl palladium(II) complex. total-synthesis.com This nucleophilic attack transfers the allyl group from the palladium to the scavenger, thereby reducing Pd(II) back to Pd(0) and allowing the catalytic cycle to continue. total-synthesis.com

A variety of nucleophiles can be employed as allyl scavengers. These can be "soft" nucleophiles, such as morpholine, dimedone, or barbituric acid, which attack the allylic carbon directly. total-synthesis.com Alternatively, "hard" nucleophiles, like hydride donors such as phenylsilane (B129415) (PhSiH₃), tributyltin hydride (Bu₃SnH), or sodium borohydride (B1222165) (NaBH₄), can also be used. wpmucdn.comtotal-synthesis.com These hard nucleophiles tend to coordinate to the palladium center first, followed by reductive elimination. wpmucdn.com The choice of scavenger can be critical to avoid side reactions and ensure efficient catalyst turnover. wpmucdn.com

Table 1: Key Steps in Palladium-Catalyzed Alloc Deprotection

| Step | Description |

| 1. Coordination | The Pd(0) catalyst coordinates to the alkene of the allyl group. wpmucdn.com |

| 2. Oxidative Addition | The Pd(0) inserts into the C-O bond, forming a π-allyl Pd(II) complex and displacing the carbamate. wpmucdn.comtotal-synthesis.com |

| 3. Decarboxylation | The unstable carbamate intermediate breaks down into the free amine and carbon dioxide. total-synthesis.com |

| 4. Nucleophilic Attack | An allyl scavenger attacks the π-allyl Pd(II) complex. wpmucdn.comtotal-synthesis.com |

| 5. Catalyst Regeneration | The allyl group is transferred to the scavenger, and the Pd(0) catalyst is regenerated. wpmucdn.comtotal-synthesis.com |

Role as a Protecting Group in Complex Molecule Synthesis

The N-allyloxycarbonyl (Alloc) group is a valuable tool in the synthesis of complex molecules due to its unique deprotection conditions, which provide orthogonality with many other common protecting groups. total-synthesis.comsigmaaldrich.combiosynth.com A protecting group is a molecular moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent chemical transformations. wikipedia.orgorganic-chemistry.org An ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removed under specific and mild conditions without affecting other parts of the molecule. biosynth.comuchicago.edu

The Alloc group fulfills these criteria, particularly in the context of peptide and natural product synthesis. total-synthesis.com Its stability to both acidic and basic conditions allows for the selective removal of other protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are cleaved by acid and base, respectively. sigmaaldrich.combiosynth.comorganic-chemistry.org This orthogonality is crucial for the sequential manipulation of different functional groups within a complex molecule. biosynth.com

This compound serves as a versatile building block in synthetic strategies. The 3-pyrroline core is a common structural motif in various natural products and biologically active compounds. orgsyn.orgnih.gov By protecting the nitrogen with the Alloc group, chemists can perform a variety of transformations on other parts of the pyrroline ring or on substituents attached to it. For instance, the double bond of the 3-pyrroline can undergo reactions such as epoxidation, dihydroxylation, or hydrogenation. The Alloc group remains intact during these transformations and can be removed at a later stage to reveal the secondary amine, which can then be further functionalized.

In the synthesis of alkaloids and other nitrogen-containing natural products, the use of this compound allows for the controlled construction of complex polycyclic systems. The protected nitrogen is unreactive, preventing it from interfering with reactions at other sites. Once the carbon skeleton is assembled, the Alloc group can be selectively removed to enable cyclization or other key bond-forming reactions involving the pyrrolidine nitrogen.

Table 2: Examples of this compound in Complex Molecule Synthesis

| Target Molecule/Class | Synthetic Strategy | Role of this compound |

| Substituted Pyrrolidines | Asymmetric Michael Addition | The Alloc group protects the nitrogen while stereocenters are introduced via conjugate addition to an enone precursor. rsc.org |

| Polycyclic Alkaloids | Multi-step Synthesis | Serves as a key intermediate where the Alloc group allows for selective reactions on the pyrroline ring before a late-stage deprotection and cyclization. |

| Modified Peptides | Solid-Phase Peptide Synthesis (SPPS) | The Alloc group on a lysine (B10760008) or ornithine side chain provides orthogonal protection, allowing for side-chain modification while the peptide backbone is assembled using Fmoc or Boc chemistry. sigmaaldrich.combiosynth.com |

| Gephyrotoxin 223 | Alkylation of 3-pyrrolines | 1-(Methoxycarbonyl)-3-pyrroline, a related compound, is used to prepare dialkylated pyrrolines en route to the final natural product. orgsyn.org |

Advanced Synthetic Applications of N Allyloxycarbonyl 3 Pyrroline

Asymmetric Synthesis of Pyrrolidine (B122466) and Pyrroline (B1223166) Derivatives

The pyrrolidine and pyrroline moieties are ubiquitous structural motifs in a vast number of biologically active natural products and pharmaceutical agents. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. N-Allyloxycarbonyl-3-pyrroline serves as a key starting material in the asymmetric synthesis of highly functionalized pyrrolidine and pyrroline derivatives.

Chiral Auxiliaries and Pyrrolidine-Based Catalysis

While direct applications of this compound in the formation of chiral auxiliaries are not extensively documented in dedicated studies, the broader class of pyrrolidine-based structures are central to the field of asymmetric catalysis. Chiral pyrrolidine scaffolds, often derived from proline, are fundamental components of highly effective organocatalysts. These catalysts operate through the formation of chiral enamines or iminium ions, enabling a wide range of enantioselective transformations.

The synthetic utility of the pyrrolidine ring in catalysis underscores the potential of this compound as a precursor to novel catalytic entities. The allyloxycarbonyl (Alloc) group can be removed under mild, palladium-catalyzed conditions, which are orthogonal to many other protecting groups. This feature would allow for the unmasking of the secondary amine at a desired stage, facilitating the introduction of catalytically active moieties or the direct use of the resulting pyrrolidine in catalysis. The development of new pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine ring, a process where this compound could serve as a versatile starting point for the introduction of various functionalities.

Stereoselective Transformations for Pyrroline Chirality Control

The double bond in this compound is a key handle for introducing stereocenters onto the pyrroline ring. Various stereoselective transformations can be employed to control the chirality of the resulting pyrrolidine derivatives. These methods include asymmetric dihydroxylation, epoxidation, and hydrogenation, among others.

For instance, asymmetric dihydroxylation of the double bond in an N-protected 3-pyrroline (B95000) using osmium tetroxide in the presence of a chiral ligand would lead to the formation of a diol with high enantioselectivity. The resulting chiral diol can then be further functionalized to access a variety of substituted pyrrolidines. Similarly, asymmetric epoxidation, followed by nucleophilic ring-opening of the epoxide, provides a pathway to a range of trans-substituted pyrrolidines.

The choice of the N-protecting group can influence the stereochemical outcome of these reactions. While specific data for the N-allyloxycarbonyl group's directing effect in these transformations is not extensively tabulated in comparative studies, the principles of asymmetric induction would apply. The steric and electronic properties of the N-allyloxycarbonyl group would play a role in the facial selectivity of the reagent attack on the double bond.

A hypothetical reaction demonstrating this principle is the asymmetric dihydroxylation of this compound, which would yield a chiral diol, a valuable intermediate for further synthetic elaborations.

| Reactant | Reagents | Product | Enantiomeric Excess (ee) |

| This compound | AD-mix-β | (3R,4R)-N-Allyloxycarbonyl-pyrrolidine-3,4-diol | High (expected) |

| This compound | AD-mix-α | (3S,4S)-N-Allyloxycarbonyl-pyrrolidine-3,4-diol | High (expected) |

This table represents expected outcomes based on well-established asymmetric dihydroxylation reactions of similar olefins.

Building Block for Complex Nitrogen Heterocycles

The structural framework of this compound makes it an ideal building block for the synthesis of more complex, polycyclic nitrogen-containing heterocycles. Its inherent functionality allows for a variety of ring-forming strategies to be employed.

Synthesis of Polycyclic Systems

This compound can be utilized in various cycloaddition reactions to construct polycyclic systems. The double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. For example, the reaction of this compound with a suitable diene could lead to the formation of a fused bicyclic system containing the pyrrolidine ring.

Furthermore, intramolecular reactions can be designed to construct polycyclic frameworks. For instance, a properly functionalized side chain attached to the nitrogen or the carbon skeleton of the pyrroline ring could undergo an intramolecular cyclization onto the double bond, leading to the formation of a new ring fused to the pyrrolidine core. Cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for the rapid assembly of complex molecular architectures from simple precursors like this compound.

Incorporation into Synthetic Pathways for Bioactive Scaffolds

The pyrrolidine ring is a core structural feature of many biologically active natural products and synthetic drugs. This compound serves as a valuable starting material for the synthesis of these important molecules. Its functional handles allow for the introduction of various substituents and the construction of the desired stereochemistry.

For example, the synthesis of various alkaloids, such as those belonging to the pyrrolizidine (B1209537) and indolizidine classes, often involves the elaboration of a pyrrolidine or pyrroline precursor. The double bond of this compound can be cleaved oxidatively to form a dialdehyde, which can then undergo further transformations to construct the bicyclic core of these alkaloids. The Alloc protecting group is particularly advantageous in these synthetic routes due to its mild cleavage conditions, which are compatible with a wide range of functional groups present in complex intermediates.

The following table illustrates a hypothetical synthetic sequence towards a generic bioactive scaffold starting from this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Dihydroxylation | OsO4, NMO | Diol |

| 2 | Oxidative Cleavage | NaIO4 | Dialdehyde |

| 3 | Intramolecular Cyclization | Amine | Bicyclic Amine |

| 4 | Deprotection | Pd(PPh3)4, PhSiH3 | Bioactive Scaffold Core |

This table outlines a general strategy and the specific reagents and outcomes would vary depending on the target molecule.

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules for drug discovery and other applications. The use of a solid support facilitates purification and allows for the use of excess reagents to drive reactions to completion. This compound is a potentially useful building block for SPOS due to the orthogonal nature of the Alloc protecting group.

In a typical solid-phase synthesis, a molecule is attached to a solid support (resin) via a linker. The molecule is then elaborated through a series of chemical reactions, and finally, the product is cleaved from the resin. The Alloc group can be selectively removed in the presence of other common protecting groups used in SPOS, such as Boc and Fmoc, which are typically cleaved under acidic or basic conditions, respectively. This orthogonality allows for greater flexibility in the design of synthetic routes on the solid phase.

For example, this compound could be immobilized on a resin through a suitable linker attached to the pyrroline ring. The double bond could then be functionalized, and the Alloc group could be removed to allow for further diversification at the nitrogen atom. Alternatively, the pyrroline nitrogen could be attached to the resin, and the double bond could be elaborated.

| Resin | Linker Attachment | Elaboration Steps | Cleavage Conditions |

| Polystyrene | Rink Amide | 1. Functionalization of double bond 2. Alloc deprotection 3. N-acylation/alkylation | Trifluoroacetic acid |

This table provides a conceptual framework for the application of this compound in SPOS.

This compound in Ligand Synthesis and Catalysis

While this compound serves as a valuable building block in organic synthesis, detailed research findings specifically outlining its direct application in the synthesis of ligands for catalytic processes are not extensively documented in publicly available scientific literature. The pyrrolidine framework, which can be derived from 3-pyrroline, is a common feature in a variety of successful chiral ligands. However, specific examples that start from this compound and detail the subsequent ligand synthesis and the catalytic performance of its metal complexes are not readily found.

General strategies for ligand synthesis often involve the functionalization of the pyrrolidine ring, which can be achieved through various synthetic transformations of the double bond in 3-pyrroline. The N-allyloxycarbonyl (Alloc) protecting group is known for its utility in peptide synthesis and related areas, as it can be selectively removed under mild conditions, typically using a palladium catalyst. This property could, in principle, be exploited in a ligand synthesis strategy, allowing for deprotection and subsequent functionalization of the nitrogen atom at a desired stage.

For instance, the double bond of this compound could potentially undergo reactions such as dihydroxylation, epoxidation, or hydroboration-oxidation to introduce new functional groups on the pyrrolidine ring. These functional groups, such as hydroxyl or amino groups, could then be further elaborated or used directly as coordination sites for metal ions. For example, the introduction of two hydroxyl groups via dihydroxylation could pave the way for the synthesis of chiral diols, which are precursors to various ligand classes, including phosphinites or diphosphines, after conversion of the hydroxyls to phosphine-containing moieties.

Furthermore, the chirality of the pyrrolidine scaffold is a key feature in the design of ligands for asymmetric catalysis. Enantiomerically pure this compound could serve as a precursor to chiral ligands. The stereochemistry of the substituents introduced onto the pyrroline ring can be controlled through the use of chiral reagents or catalysts, leading to the formation of specific diastereomers of the functionalized pyrrolidine. These chiral, functionalized pyrrolidines could then be converted into ligands for asymmetric catalysis, where the stereochemical information encoded in the ligand is transferred to the product of the catalytic reaction.

Despite these plausible synthetic routes, the scientific literature accessible through comprehensive searches does not currently provide specific examples of ligands synthesized directly from this compound, nor does it contain data tables with detailed research findings on their catalytic applications. Therefore, a detailed discussion, including data on catalyst loading, reaction yields, and enantiomeric excess for specific reactions catalyzed by ligands derived from this compound, cannot be provided at this time. Further research in this specific area would be necessary to generate the data required for a thorough analysis.

Mechanistic and Computational Investigations of N Allyloxycarbonyl 3 Pyrroline Chemistry

Reaction Mechanism Elucidation

Currently, there is a lack of specific studies in the public domain detailing the elucidation of reaction mechanisms involving N-allyloxycarbonyl-3-pyrroline. Research in this area would be essential to understand the intricacies of its chemical transformations, such as its behavior in cycloaddition reactions, electrophilic additions to the double bond, or reactions involving the N-allyloxycarbonyl group itself. Techniques like kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring would be invaluable in mapping the reaction pathways and identifying key intermediates and transition states.

Theoretical Studies on Structure and Reactivity

While theoretical studies have been conducted on various pyrroline (B1223166) derivatives, specific computational analyses of the structure and reactivity of this compound are not available. Such studies, likely employing Density Functional Theory (DFT), would be crucial for understanding its molecular geometry, electronic properties (such as HOMO-LUMO energy levels), and the distribution of electron density. This information would provide a foundational understanding of its reactivity towards different reagents and in various reaction conditions.

The following table outlines key structural and electronic parameters that would be typically investigated in a theoretical study of this compound.

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | DFT (e.g., B3LYP/6-31G*) |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | DFT |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the conformation. | DFT |

| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic excitability and reactivity. | DFT |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | DFT |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and orbital interactions within the molecule. | NBO analysis on a DFT-optimized geometry |

Advanced Computational Modeling Techniques

Advanced computational modeling techniques could provide deeper insights into the dynamic behavior and reactivity of this compound. However, specific applications of these methods to this compound have not been reported. Techniques such as molecular dynamics (MD) simulations could be used to study its conformational flexibility and interactions with solvent molecules. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed if a series of related compounds with measured biological activities were available, to correlate molecular descriptors with their activity.

The table below summarizes some advanced computational techniques and their potential applications to the study of this compound.

| Modeling Technique | Potential Application | Information Gained |

| Molecular Dynamics (MD) Simulations | Simulating the motion of the molecule over time in a solvent environment. | Conformational preferences, solvent effects, and dynamic behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a reaction in a complex environment by treating the reactive center with high-level quantum mechanics and the surroundings with classical molecular mechanics. | Accurate modeling of enzymatic reactions or reactions in condensed phases. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Prediction of the biological activity of new derivatives and identification of key structural features for activity. |

Future Perspectives in N Allyloxycarbonyl 3 Pyrroline Research

Exploration of Emerging Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of N-allyloxycarbonyl-3-pyrroline is a cornerstone for its broader application. While traditional methods have relied on the protection of 3-pyrroline (B95000), future research is anticipated to focus on more convergent and atom-economical strategies.

One promising direction is the advancement of ring-closing metathesis (RCM) . The synthesis of N-aryl and N-alkyl pyrrolines has been successfully achieved through a palladium-catalyzed allylation of amines followed by RCM. nih.gov Future methodologies may adapt this for the direct synthesis of this compound from readily available precursors. The exploration of novel ruthenium-based catalysts for RCM is expected to yield higher efficiency and selectivity, even in the presence of various functional groups.

Furthermore, green chemistry principles are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of environmentally benign solvents, catalytic systems that minimize waste, and the development of one-pot reaction sequences to reduce purification steps. For instance, the synthesis of N-substituted pyrrolines in aqueous media showcases a move towards more sustainable processes.

Another area of intense investigation will likely be the development of novel cycloaddition strategies . The [3+2] annulation reaction has proven effective for the asymmetric synthesis of 3-pyrrolines. nih.gov Future work could explore the use of novel dipoles and dipolarophiles that incorporate the N-allyloxycarbonyl moiety from the outset, allowing for a highly convergent and stereocontrolled synthesis of the target molecule.

| Synthetic Methodology | Precursors | Catalyst/Reagent | Anticipated Advantages |

| Ring-Closing Metathesis | Diallylamine derivatives | Ruthenium-based catalysts | High efficiency, functional group tolerance |

| Green Synthesis | Bio-based starting materials | Biocatalysts, aqueous media | Reduced environmental impact, sustainability |

| [3+2] Cycloaddition | Novel dipoles and dipolarophiles | Chiral Lewis acids | High stereoselectivity, convergent synthesis |

Development of Novel Derivatization Pathways

The carbon-carbon double bond and the nitrogen-bound allyl group in this compound offer fertile ground for a multitude of derivatization reactions, paving the way for the synthesis of a diverse library of novel compounds.

Future research will likely focus on the selective functionalization of the olefinic bond . This includes well-established transformations such as catalytic hydrogenation to yield the corresponding saturated pyrrolidine (B122466), as well as more complex reactions like asymmetric dihydroxylation, epoxidation, and aziridination. These reactions would introduce new stereocenters and functional groups, providing access to a wide range of chiral building blocks for drug discovery and natural product synthesis.

The allyloxycarbonyl (Alloc) protecting group itself presents a unique handle for derivatization. Its removal under mild, palladium-catalyzed conditions is a key feature that will be exploited in multi-step syntheses. Future derivatization pathways will likely involve the deprotection of the nitrogen to reveal a secondary amine, which can then be subjected to a variety of N-functionalization reactions. This could include acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of a wide array of substituents at the nitrogen atom.

Moreover, the development of tandem reaction sequences that combine functionalization of the double bond with manipulation of the protecting group will be a significant area of focus. For instance, a hydroboration-oxidation of the double bond followed by intramolecular cyclization could lead to the formation of bicyclic pyrrolizidine (B1209537) or indolizidine alkaloid scaffolds, which are prevalent in many biologically active natural products.

| Derivatization Reaction | Target Site | Reagents/Conditions | Potential Products |

| Asymmetric Dihydroxylation | C=C double bond | OsO4, chiral ligand | Chiral diols |

| Epoxidation | C=C double bond | m-CPBA | Epoxides |

| N-Deprotection | Alloc group | Pd(PPh3)4, nucleophile | Secondary amine |

| N-Alkylation (post-deprotection) | Nitrogen atom | Alkyl halide, base | N-alkyl pyrrolidines |

| Tandem Hydroboration/Cyclization | C=C double bond and N-H | BH3; then intramolecular reaction | Bicyclic alkaloids |

Expansion of Catalytic and Stereo-Controlled Applications

The pyrrolidine scaffold is a privileged motif in asymmetric catalysis, forming the core of many highly effective organocatalysts and ligands for transition metal catalysis. This compound serves as a valuable precursor to a new generation of such catalytic species.

A significant future direction will be the synthesis of novel chiral pyrrolidine-based organocatalysts . unibo.it By derivatizing this compound to introduce stereogenic centers and catalytically active functional groups, researchers can develop new catalysts for a variety of asymmetric transformations, such as aldol reactions, Michael additions, and Mannich reactions. The modularity of the derivatization pathways will allow for the fine-tuning of the catalyst structure to achieve high levels of stereocontrol.

Furthermore, this compound and its derivatives hold promise as ligands in transition metal catalysis . The nitrogen atom can coordinate to a metal center, and the substituents on the pyrrolidine ring can create a chiral environment that influences the stereochemical outcome of the catalyzed reaction. Future research will explore the synthesis of bidentate and multidentate ligands derived from this scaffold for applications in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The development of stereocontrolled polymerization reactions using monomers derived from this compound is another exciting prospect. The rigid, chiral nature of these monomers could lead to the formation of polymers with well-defined helical structures and unique chiroptical properties, making them suitable for applications in materials science and chiral recognition.

| Catalytic Application | Catalyst/Ligand Type | Target Reactions | Potential Advantages |

| Organocatalysis | Chiral pyrrolidine derivatives | Asymmetric aldol, Michael, Mannich reactions | Metal-free, environmentally benign |

| Transition Metal Catalysis | Chiral phosphine or amine ligands | Asymmetric hydrogenation, allylic alkylation | High enantioselectivity, broad substrate scope |

| Stereocontrolled Polymerization | Chiral monomers | Ring-opening metathesis polymerization | Polymers with defined helicity and chiroptical properties |

Q & A

Q. What are the established synthetic routes for N-allyloxycarbonyl-3-pyrroline, and how are reaction conditions optimized?

this compound is synthesized via carbamate-mediated cyclization or hyper-acyloin condensation. A common approach involves O-substituted carbamates reacting with pyrrolidine precursors under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DCM. For example, details a method using Scission-allylation reactions to introduce the allyloxycarbonyl group, with yields dependent on stoichiometric ratios of carbamate intermediates and catalysts such as Pd(PPh₃)₄ . Optimization requires monitoring reaction progress via TLC or in situ NMR (e.g., AM-500 systems as in ) and adjusting parameters like reaction time, solvent polarity, and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for allyloxycarbonyl groups (δ 4.5–5.5 ppm for vinyl protons) and pyrroline ring protons (δ 2.5–3.5 ppm). highlights NMR as a primary tool for structural confirmation .

- X-ray crystallography : Resolves stereochemistry and bond angles. provides CCDC deposition codes (e.g., 2241193) for comparative analysis of crystallographic data .

- IR spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and pyrroline ring vibrations .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >150°C).

- Solvent compatibility : Testing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and degradation in protic solvents (e.g., methanol) via HPLC monitoring .

- pH sensitivity : Hydrolysis rates under acidic (pH <3) or basic (pH >10) conditions, quantified by UV-Vis or LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound synthesis?

Regioselectivity arises from electronic and steric effects during cyclization. For instance, proposes a [3+2] cycloaddition mechanism where the allyloxycarbonyl group directs nucleophilic attack to the pyrroline β-position. Computational studies (DFT) and isotopic labeling (e.g., ¹³C-tracing) validate transition-state geometries . Competing pathways, such as carbamate rearrangements, are minimized by using bulky bases (e.g., DBU) to favor kinetic control .

Q. How can contradictory spectroscopic data between studies be resolved?

Discrepancies in NMR or IR data often stem from solvent effects, tautomerism, or impurities. For example, reports δ 5.2 ppm for allyl protons in CDCl₃, while notes a downfield shift (δ 5.4 ppm) in DMSO-d₆ due to hydrogen bonding. Resolution strategies include:

- Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) .

- X-ray corroboration : Cross-references crystallographic bond lengths with NMR-derived structures .

- High-resolution MS : Confirms molecular ion integrity and rules out degradation .

Q. What methodologies improve yield in multi-step syntheses involving this compound?

Yield optimization relies on:

- Stepwise protection/deprotection : Using orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions .

- Catalyst screening : Pd-catalyzed allylation () vs. enzymatic resolution for enantiopure products .

- Flow chemistry : Enhances reproducibility in scaling up carbamate-forming steps .

Typical yields range from 40–65% for small-scale reactions, improving to >75% with microwave-assisted or continuous-flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.